molecular formula C31H36F3N7O5 B1662605 Bibo 3304 trifluoroacetate CAS No. 191868-14-1

Bibo 3304 trifluoroacetate

Cat. No.: B1662605
CAS No.: 191868-14-1
M. Wt: 643.7 g/mol
InChI Key: FBMCYYWIBYEOST-GJFSDDNBSA-N
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Description

BIBO3304 trifluoroacetate is a potent, orally active, and selective neuropeptide Y receptor Y1 antagonist. It exhibits high affinity for both human and rat neuropeptide Y receptor Y1, with half-maximal inhibitory concentration values of 0.38 nanomolar and 0.72 nanomolar, respectively . This compound is primarily used in scientific research to study the neuropeptide Y receptor system and its physiological roles.

Scientific Research Applications

BIBO3304 trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the neuropeptide Y receptor system and its interactions with other molecules.

    Biology: Employed in research on the physiological roles of neuropeptide Y receptors, including their involvement in feeding behavior, anxiety, and stress responses.

    Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety disorders, and metabolic diseases.

    Industry: Utilized in the development of new drugs targeting the neuropeptide Y receptor system

Mechanism of Action

Safety and Hazards

Bibo 3304 trifluoroacetate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIBO3304 trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes .

Industrial Production Methods

Industrial production methods for BIBO3304 trifluoroacetate are not widely documented. The compound is typically produced in specialized laboratories and research facilities using advanced organic synthesis techniques. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BIBO3304 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIBO3304 trifluoroacetate is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. It exhibits subnanomolar affinity for the receptor, making it a valuable tool for studying the neuropeptide Y receptor system. Additionally, its oral bioavailability and ability to cross the blood-brain barrier enhance its utility in in vivo studies .

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMCYYWIBYEOST-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F3N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191868-14-1, 217977-06-5
Record name N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191868-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBO-3304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO 3457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO-3304
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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